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molecular formula C7H6BrFO B1273065 2-Bromo-3-fluoroanisole CAS No. 446-59-3

2-Bromo-3-fluoroanisole

Cat. No. B1273065
M. Wt: 205.02 g/mol
InChI Key: RNUBPKHSQXYYCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08791267B2

Procedure details

In a 3-necked 250 mL round-bottomed flask equipped with nitrogen lines and a stir bar was placed 2-bromo-1-fluoro-3-methoxy-benzene (I-29, 2.0 g, 9.75 mmol) and dichloromethane (48 mL). The solution was cooled in an ice water bath for 15 minutes and then titanium tetrachloride (5.02 mL, 45.8 mmol) and dichloromethyl methyl ether (1.32 mL, 14.6 mmol) were added and the reaction mixture was allowed to warm to room temperature and react for 2 hours. The reaction mixture was slowly added to ice water (250 mL) and extracted with dichloromethane (2×100 mL). The organic portions were combined, washed with a saturated sodium bicarbonate solution (75 mL), water (75 mL) and brine (75 mL), dried (MgSO4) and concentrated. The crude material was triturated with hexanes (15 mL) to produce 1.67 g of 3-bromo-2-fluoro-4-methoxy-benzaldehyde (I-30) as an off-white solid in 74% yield. MS (ESI+): 233.2 (M+)
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
1.32 mL
Type
reactant
Reaction Step Three
Quantity
5.02 mL
Type
catalyst
Reaction Step Three
Quantity
48 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][CH:5]=[CH:4][C:3]=1[F:10].[CH3:11][O:12]C(Cl)Cl>[Ti](Cl)(Cl)(Cl)Cl.ClCCl>[Br:1][C:2]1[C:3]([F:10])=[C:4]([CH:5]=[CH:6][C:7]=1[O:8][CH3:9])[CH:11]=[O:12]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=C(C=CC=C1OC)F
Step Two
Name
ice water
Quantity
250 mL
Type
reactant
Smiles
Step Three
Name
Quantity
1.32 mL
Type
reactant
Smiles
COC(Cl)Cl
Name
Quantity
5.02 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl
Step Four
Name
Quantity
48 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 3-necked 250 mL round-bottomed flask equipped with nitrogen lines and a stir bar
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled in an ice water bath for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
react for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×100 mL)
WASH
Type
WASH
Details
washed with a saturated sodium bicarbonate solution (75 mL), water (75 mL) and brine (75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was triturated with hexanes (15 mL)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C=O)C=CC1OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.67 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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